What is Amantadine-d15 and its primary use in research?
What is Amantadine-d15 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amantadine-d15 is the deuterium-labeled analogue of Amantadine, an antiviral and antiparkinsonian agent.[1] In the realm of bioanalytical research, Amantadine-d15 serves a critical role as a stable isotope-labeled internal standard (IS). Its primary application is in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, to ensure the accuracy and precision of Amantadine concentration measurements in biological matrices.[2][3] The substitution of fifteen hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled Amantadine by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This technical guide provides an in-depth overview of Amantadine-d15, its primary use in research, and detailed experimental methodologies.
Core Properties of Amantadine-d15
Amantadine-d15 is a deuterated form of 1-adamantanamine. Its key chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 1-Adamantanamine-d15 |
| Synonyms | 1-Aminoadamantane-d15, Tricyclo[3.3.1.13,7]decan-d15-1-amine Hydrochloride |
| Molecular Formula | C₁₀H₂D₁₅N |
| Molecular Weight | 166.34 g/mol |
| CAS Number | 33830-10-3 |
Primary Use in Research: Internal Standard in Bioanalysis
The predominant application of Amantadine-d15 in research is as an internal standard in the quantitative bioanalysis of Amantadine.[1] The principle behind its use lies in isotope dilution mass spectrometry. A known amount of Amantadine-d15 is spiked into a biological sample (e.g., plasma, urine) containing an unknown concentration of Amantadine.[4][5] During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of Amantadine to that of Amantadine-d15, an accurate and precise quantification of Amantadine can be achieved, compensating for variations in extraction recovery and matrix effects.[6]
Performance as an Internal Standard
The performance of Amantadine-d15 as an internal standard has been validated in numerous studies. A comparison with another commonly used deuterated internal standard, Amantadine-d6, highlights its suitability.
| Parameter | Amantadine-d15 | Amantadine-d6 |
| Linearity Range | 50–1500 ng/mL | 0.50–500 ng/mL[7] |
| Correlation Coefficient (r) | > 0.995[8] | ≥ 0.9969[7] |
| Intra-day Precision (% RSD) | < 8.0%[8] | ≤ 5.42%[7] |
| Inter-day Precision (% RSD) | < 8.0%[8] | ≤ 5.42%[7] |
| Intra-day Accuracy | < 8.0%[8] | 98.47% to 105.72%[7] |
| Inter-day Accuracy | < 8.0%[8] | 98.47% to 105.72%[7] |
| Extraction Recovery | Within acceptable limits[8] | 97.89%–100.28%[7] |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting Amantadine and Amantadine-d15 from plasma samples.[3]
Materials:
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Human plasma samples
-
Amantadine-d15 internal standard working solution
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Acetonitrile (ACN), ice-cold
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Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
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Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specified volume of the Amantadine-d15 internal standard working solution to each sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
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Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a typical set of parameters for the analysis of Amantadine using Amantadine-d15 as an internal standard.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | Shimadzu Exion LC-20AD HPLC or equivalent[8] |
| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent[8] |
| Mobile Phase | Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8] |
| Flow Rate | 0.8 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3 minutes[8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Amantadine | Amantadine-d15 (IS) |
| MS System | QTRAP 5500 Mass Spectrometer or equivalent[8] | QTRAP 5500 Mass Spectrometer or equivalent[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] | Positive Electrospray Ionization (ESI+)[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) or MS³[9] | Multiple Reaction Monitoring (MRM) or MS³[9] |
| Precursor Ion (m/z) | 152.2[9] | 167.0[9] |
| Product Ion (m/z) (MRM) | 135.3[9] | 150.3[9] |
| Product Ion (m/z) (MS³) | 107.4[9] | 118.1[9] |
| Collision Energy (eV) | Optimized for the specific instrument (e.g., 25 eV)[9] | Optimized for the specific instrument (e.g., 25 eV)[9] |
Visualizations
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
